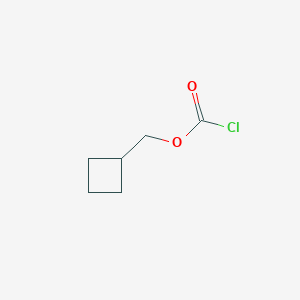
Cyclobutylmethyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylmethyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). This compound is a colorless, volatile liquid that degrades in moist air . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylmethyl chloroformate can be synthesized through the reaction of cyclobutylmethanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
Cyclobutylmethanol+Phosgene→Cyclobutylmethyl chloroformate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety measures due to the toxic nature of phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cyclobutylmethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, often in the presence of a base like pyridine.
Thiols: React to form thiocarbonates, typically under basic conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
Scientific Research Applications
Cyclobutylmethyl chloroformate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of various derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
Cyclobutylmethyl chloroformate can be compared with other chloroformates, such as:
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Uniqueness: this compound is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to other chloroformates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Comparison with Similar Compounds
- Methyl chloroformate: A simple chloroformate used in organic synthesis.
- Ethyl chloroformate: Similar to methyl chloroformate but with an ethyl group.
- Benzyl chloroformate: Used in the protection of amino groups in peptide synthesis .
Properties
CAS No. |
81228-88-8 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
cyclobutylmethyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-4-5-2-1-3-5/h5H,1-4H2 |
InChI Key |
VYDCMCUZQPGSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















